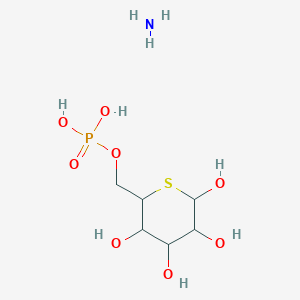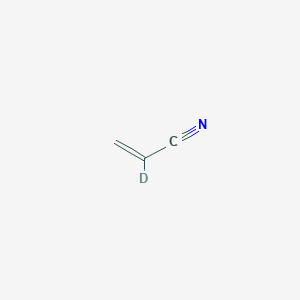![molecular formula C15H12ClN3O2 B1340623 6-氯-2-苯基咪唑并[1,2-b]哒嗪-3-羧酸乙酯 CAS No. 874779-81-4](/img/structure/B1340623.png)
6-氯-2-苯基咪唑并[1,2-b]哒嗪-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药理活性:Abignente 等人(1992 年)的一项研究涉及合成 2-甲基咪唑并[1,2-b]哒嗪-3-羧酸乙酯及其抗炎、镇痛和致溃疡作用的药理测试。还评估了它们抑制前列腺素生物合成的能力,提供了对构效关系和作用机制的见解 (Abignente 等人,1992 年)。
抗菌性能:Farag 等人(2008 年)报道了在合成各种吡啶并[1,2-f]嘧啶衍生物中使用相关化合物 6-甲基-2-氧代-4-苯基-1,2-二氢嘧啶-5-羧酸乙酯。对这些化合物进行了抗菌性能评估,展示了开发新抗菌剂的潜力 (Farag 等人,2008 年)。
中枢神经系统活性:Barlin 等人(1994 年)的研究重点是合成各种咪唑并[1,2-b]哒嗪,包括它们从大鼠脑膜中置换地西泮的能力。这项研究提供了对这些化合物潜在中枢神经系统活性的见解,突出了它们在神经学研究中的相关性 (Barlin 等人,1994 年)。
抗癌活性:Abdel-Motaal 等人(2020 年)探索了使用 2-(3-烯丙基硫脲基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯作为构建块合成新的杂环化合物。对这些化合物对结肠癌细胞系的抗癌活性进行了评估,为癌症治疗学中的持续研究做出了贡献 (Abdel-Motaal 等人,2020 年)。
钯催化的芳基化:Akkaoui 等人(2010 年)报道了 6-氯咪唑并[1,2-b]哒嗪的直接分子间 C-H 芳基化。这项研究突出了通过微波辅助的一锅两步交叉偶联过程合成各种 3-(杂)芳基咪唑并[1,2-b]哒嗪的潜力,为创造新化合物开辟了途径 (Akkaoui 等人,2010 年)。
未来方向
Imidazo[1,2-b]pyridazine derivatives, including Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate, have been widely studied in drug molecules due to their good biological activity . They provide a variety of bioactive molecules and are an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, future research may continue to explore the potential applications of these compounds in various therapeutic areas.
生化分析
Biochemical Properties
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can bind to gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential role in modulating neurotransmitter activity .
Cellular Effects
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can disrupt the normal signaling cascades, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can modulate gene expression, affecting the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with kinases leads to the inhibition of phosphorylation events, which are crucial for the activation of various signaling pathways . Additionally, ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy .
Dosage Effects in Animal Models
The effects of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can be transported across cell membranes by efflux transporters, influencing its intracellular concentration and activity .
Subcellular Localization
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and enzymatic activities .
属性
IUPAC Name |
ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUCWJLBGKEGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)



![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)






![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)
